1-Methylpyrrolidine-3-ethanol Exhibits an Intermediate LogP of 0.2584, Balancing Lipophilicity for Enhanced Membrane Permeability Versus Hydrophilic Hydroxyl Analogs
The target compound's LogP of 0.2584 [1] lies between the unsubstituted 3-pyrrolidineethanol (LogP 0.3071) [2] and the more hydrophilic 1-methyl-3-pyrrolidinol (LogP -0.69) [3], demonstrating that N-methylation of the ethanol-substituted pyrrolidine provides a lipophilicity balance that may enhance passive diffusion across lipid bilayers without excessive hydrophobicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 0.2584 |
| Comparator Or Baseline | 3-Pyrrolidineethanol (CAS 931-44-2): LogP 0.3071; 1-Methyl-3-pyrrolidinol (CAS 13220-33-2): LogP -0.69 |
| Quantified Difference | ΔLogP = -0.0487 vs 3-pyrrolidineethanol; +0.9484 vs 1-methyl-3-pyrrolidinol |
| Conditions | Predicted/calculated LogP values from vendor datasheets |
Why This Matters
This intermediate lipophilicity is critical for drug design, as LogP values in the 0.2-0.3 range are optimal for balancing aqueous solubility and passive membrane permeability, whereas the hydroxyl analog (LogP -0.69) may suffer from poor permeability.
- [1] Molbase. 2-(1-methylpyrrolidin-3-yl)ethanol. CAS 36763-96-9. LogP 0.2584. View Source
- [2] ZJTCN. 3-Pyrrolidineethanol. CAS 931-44-2. LogP 0.30710. View Source
- [3] ChemicalBook. 1-Methyl-3-pyrrolidinol. CAS 13220-33-2. LogP -0.69. View Source
